3-Benzyl-6-fluoroimidazo[4,5-b]pyridine
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Overview
Description
3-Benzyl-6-fluoroimidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-fluoroimidazo[4,5-b]pyridine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and yields high amounts of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-fluoroimidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the imidazopyridine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazopyridine ring.
Scientific Research Applications
3-Benzyl-6-fluoroimidazo[4,5-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-fluoroimidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit methionyl-tRNA synthetase, an enzyme crucial for protein synthesis in Trypanosoma brucei, the causative agent of human African trypanosomiasis . This inhibition disrupts protein synthesis, leading to the death of the parasite.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroimidazo[4,5-b]pyridine: Similar in structure but with a fluorine atom at the 5-position instead of the 6-position.
Imidazo[1,2-a]pyridine: Another class of imidazopyridines with different substitution patterns and biological activities.
Uniqueness
3-Benzyl-6-fluoroimidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the fluorine atom enhances its bioavailability and efficacy, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-benzyl-6-fluoroimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-11-6-12-13(15-7-11)17(9-16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRSYTFGHUMVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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